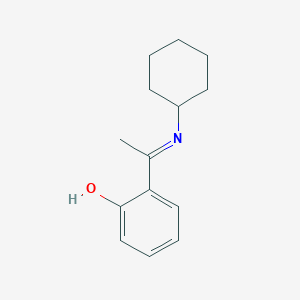

2-(N-cyclohexylethanimidoyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

79602-24-7 |

|---|---|

Molecular Formula |

C14H19NO |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

2-(N-cyclohexyl-C-methylcarbonimidoyl)phenol |

InChI |

InChI=1S/C14H19NO/c1-11(13-9-5-6-10-14(13)16)15-12-7-3-2-4-8-12/h5-6,9-10,12,16H,2-4,7-8H2,1H3 |

InChI Key |

ZCCKPCBSASQBNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC1CCCCC1)C2=CC=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies for 2 N Cyclohexylethanimidoyl Phenol

Catalytic and Green Chemistry Approaches in the Synthesis of 2-(N-cyclohexylethanimidoyl)phenol

Solvent-Free and Microwave-Assisted Syntheses

The condensation reaction between a primary amine and a carbonyl compound is a fundamental method for imine synthesis. researchgate.net Traditional methods often involve prolonged reaction times and the use of solvents, which can pose environmental concerns. researchgate.netrecentscientific.com To address these limitations, solvent-free and microwave-assisted syntheses have emerged as powerful alternatives, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. researchgate.netorganic-chemistry.orgrsc.org

The synthesis of related phenolic Schiff bases, such as those derived from salicylaldehyde, has been successfully demonstrated under these green conditions. For instance, the reaction of aromatic aldehydes with non-volatile amines can proceed efficiently in the absence of any catalyst or solvent under microwave irradiation, affording the corresponding imines in high yields within minutes. organic-chemistry.org In a typical solvent-free approach, equimolar amounts of the phenolic carbonyl compound and cyclohexylamine (B46788) are mixed and subjected to microwave irradiation. The use of a wetting reagent, such as β-ethoxyethanol, can sometimes enhance the reaction yield by increasing the polarity of the reaction medium. researchgate.net

Studies on the microwave-assisted synthesis of various imines have shown that reaction conditions can be optimized to achieve excellent results. For example, the reaction between aromatic amines and aldehydes has been optimized at 360 W microwave power, yielding products in as little as 1.5 minutes. researchgate.net The efficiency of microwave heating stems from its ability to directly and rapidly heat the reaction mixture, often leading to significantly reduced reaction times compared to conventional heating. researchgate.netnih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Representative Imine

| Entry | Method | Solvent | Catalyst | Time | Yield (%) | Reference |

| 1 | Conventional Heating | Azeotropic | None | >5 hours | Moderate | researchgate.net |

| 2 | Microwave Irradiation | Solvent-Free (with wetting reagent) | None | 1.5 min | 92 | researchgate.net |

| 3 | Microwave Irradiation | Solvent-Free | None | 8 min | 75-100 | organic-chemistry.org |

Note: Data presented is for the synthesis of related N-substituted aldimines from aromatic aldehydes.

The catalyst-free dynamic exchange of aromatic Schiff base bonds has also been observed at room temperature, highlighting the inherent reversibility and potential for self-healing applications of these compounds. rsc.org

Utilization of Organocatalysts in Phenol-Imine Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a valuable tool in synthetic chemistry. nih.gov In the context of phenol-imine formation, organocatalysts can play a crucial role in activating the reacting species and facilitating the reaction under mild conditions.

For the synthesis of phenolic imines, acidic or basic organocatalysts can be employed. Acid catalysts, such as a catalytic amount of acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. orientjchem.org Conversely, base catalysis can facilitate the deprotonation of the amine, increasing its nucleophilicity. The formation of Schiff bases is often pH-dependent, and a catalytic amount of an acid or base is typically required to achieve optimal results. youtube.com

A variety of organocatalysts have been explored for imine synthesis. For example, Amberlyst® 15, a heterogeneous acidic resin, has been used for the solventless synthesis of imines at room temperature, offering the advantages of easy separation and reusability. peerj.com This method has been shown to produce a range of imines in excellent yields within a few hours. peerj.com

In the context of asymmetric synthesis, chiral organocatalysts are employed to produce enantiomerically enriched imines and their derivatives. nih.gov While not the primary focus here, it is worth noting that catalysts like chiral phosphoric acids and thiourea-based catalysts have been successfully used in related reactions involving imines. nih.gov

Table 2: Organocatalytic Synthesis of a Representative Imine

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Amberlyst® 15 | Solvent-Free | Room Temp. | 2-4 | 72-99 | peerj.com |

| 2 | Glacial Acetic Acid | - | - | - | 75.8 | orientjchem.org |

Note: Data presented is for the synthesis of related Schiff bases.

The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the phenol-imine formation. The development of new and more efficient organocatalytic systems remains an active area of research.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 N Cyclohexylethanimidoyl Phenol

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the key functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting spectrum provides a distinct fingerprint, revealing the presence of specific bonds and functional groups. For 2-(N-cyclohexylethanimidoyl)phenol, the key diagnostic bands are influenced by the intramolecular O-H···N hydrogen bond.

The spectrum is characterized by several key regions:

O-H Stretching: A very broad and weak absorption band is typically observed in the 3100-2800 cm⁻¹ range. This is characteristic of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen, which weakens the O-H bond and shifts its stretching frequency significantly lower than that of a free hydroxyl group (typically ~3600 cm⁻¹).

C-H Stretching: Aromatic C-H stretching vibrations appear as sharp peaks just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the cyclohexyl and methyl groups are observed just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ region.

C=N Stretching: The imine or azomethine group (C=N) gives rise to a strong and sharp absorption band. For Schiff bases derived from 2-hydroxyacetophenone (B1195853), this band is typically found in the 1625-1600 cm⁻¹ range. asianpubs.org

C=C Stretching: Aromatic C=C skeletal vibrations appear as multiple bands of medium to strong intensity in the 1600-1450 cm⁻¹ region.

C-O Stretching: The phenolic C-O stretching vibration is expected to produce a strong band around 1280-1250 cm⁻¹. ijsr.net

Table 1: Typical FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (intramolecular H-bond) | 3100-2800 | Broad, Weak-Medium |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch | 2950-2850 | Strong |

| C=N stretch (Imine) | 1625-1600 | Strong |

| Aromatic C=C stretch | 1600-1450 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and transitions that result in a change in molecular polarizability are Raman-active. This technique is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show:

Strong signals for the C=N and aromatic C=C stretching vibrations due to the polarizability of the π-electron systems.

Prominent peaks corresponding to the symmetric vibrations of the aromatic and cyclohexyl rings.

The O-H stretching vibration, being highly polarized, is typically weak and difficult to observe in Raman spectra, especially when broadened by hydrogen bonding.

Due to extensive vibrational couplings that are typical for molecules with resonance-assisted hydrogen bonding (RAHB), a detailed analysis of the Raman spectra can be complex. hmdb.ca

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch | 2950-2850 | Strong |

| C=N stretch (Imine) | 1625-1600 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, it provides detailed information about connectivity and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule.

Key expected signals for this compound include:

Phenolic Proton (O-H): A singlet appearing significantly downfield, typically in the range of 13.0-16.0 ppm. This extreme deshielding is a hallmark of the strong intramolecular hydrogen bond to the imine nitrogen, which places the proton in a low electron density environment.

Aromatic Protons (Ar-H): The four protons on the phenolic ring will appear as a complex set of multiplets in the aromatic region (approximately 6.5-7.5 ppm).

Methyl Protons (-CH₃): A sharp singlet corresponding to the three equivalent protons of the methyl group attached to the imine carbon, expected around 2.3-2.5 ppm.

Cyclohexyl Protons (-CH- and -CH₂-): The aliphatic protons of the cyclohexyl group will produce a series of complex, overlapping multiplets in the upfield region (approximately 1.2-3.5 ppm). The single methine proton attached directly to the nitrogen (N-CH) will be the most downfield of this group due to the deshielding effect of the nitrogen atom.

Table 3: Expected ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| O-H (phenolic) | 13.0 - 16.0 | Singlet (broad) | 1H |

| Ar-H | 6.5 - 7.5 | Multiplet | 4H |

| N-CH (cyclohexyl) | 3.3 - 3.5 | Multiplet | 1H |

| C-CH₃ (imine) | 2.3 - 2.5 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule.

The expected spectrum for this compound would show:

Imine Carbon (C=N): A signal in the highly deshielded region of 165-175 ppm, characteristic of an sp²-hybridized carbon double-bonded to nitrogen. asianpubs.org

Aromatic Carbons: Six distinct signals for the aromatic carbons. The carbon atom bonded to the hydroxyl group (C-O) is the most deshielded, appearing around 160 ppm. The other aromatic carbons typically resonate between 115-135 ppm.

Cyclohexyl Carbons: Signals for the cyclohexyl carbons are expected in the aliphatic region (24-60 ppm). The carbon directly attached to the nitrogen (N-C) will be the most downfield in this group.

Methyl Carbon: The methyl carbon will appear as a signal in the upfield region, typically around 15-25 ppm.

Table 4: Expected ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=N (imine) | 165 - 175 |

| C-O (phenolic) | 158 - 162 |

| Ar-C (quaternary) | 118 - 122 |

| Ar-CH | 115 - 135 |

| N-C (cyclohexyl) | 55 - 60 |

| Cyclohexyl CH₂ | 24 - 35 |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns.

For this compound (molecular formula C₁₄H₁₉NO), the calculated molecular weight is 217.31 g/mol .

Molecular Ion Peak ([M]⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 217, confirming the molecular weight of the compound.

Fragmentation Pathways: The fragmentation of the molecular ion provides structural insights. Common fragmentation patterns for this type of molecule include:

Alpha-cleavage: Breakage of the bond beta to the aromatic ring, leading to the loss of a methyl radical (•CH₃), would result in a fragment ion at m/z = 202 ([M-15]⁺).

Cleavage of the Cyclohexyl Ring: Fragmentation of the N-cyclohexyl bond can lead to a resonance-stabilized ion at m/z = 134 by loss of the cyclohexyl radical. Conversely, the formation of a cyclohexyl cation could result in a peak at m/z = 83.

Aromatic Ring Fragmentation: Aromatic compounds often show characteristic fragments from the ring itself, such as a peak at m/z = 77 corresponding to the phenyl cation ([C₆H₅]⁺), although this may be of low intensity.

Table 5: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 217 | [C₁₄H₁₉NO]⁺ (Molecular Ion) |

| 202 | [M - CH₃]⁺ |

| 134 | [M - C₆H₁₁]⁺ |

| 83 | [C₆H₁₁]⁺ |

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this analysis would reveal critical details about its molecular geometry, including bond lengths, bond angles, and torsion angles, as well as how the molecules pack together in the crystal lattice.

Schiff bases derived from hydroxyl-substituted aromatic aldehydes or ketones, like this compound, typically exhibit a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom (O-H···N). This interaction forms a stable six-membered ring, significantly influencing the molecule's planarity and electronic properties.

Table 1: Representative Crystallographic Data for Analogous Schiff Base Compounds

| Parameter | (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol scispace.com | 2-((2-(2-hydroxyethylamino) ethylimino) methyl) phenol (B47542) researchgate.net |

|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P212121 | P212121 |

| a (Å) | 11.7570 | 7.0205 |

| b (Å) | 10.0711 | 14.1909 |

| c (Å) | 23.4478 | 21.7147 |

| V (ų) | 2776.4 | 2163.6 |

| Z | 4 | Not Specified |

Electronic Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with the substituted phenol chromophore.

Phenol itself exhibits a primary absorption maximum (λmax) around 275 nm in the UV region docbrown.info. The presence of the N-cyclohexylethanimidoyl substituent, which extends the conjugated π-electron system, is expected to cause a bathochromic (red) shift to longer wavelengths. Aromatic Schiff bases typically display intense absorption bands corresponding to π→π* transitions of the aromatic rings and n→π* transitions of the imine group scispace.com.

For instance, the electronic spectrum of (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol in a DMF solution shows an intense absorption at 307 nm, attributed to these transitions scispace.com. It is therefore probable that this compound would display characteristic absorption bands in the 270-350 nm range. The exact position and intensity of these bands can be influenced by the solvent's polarity.

Table 2: Expected UV-Vis Absorption Maxima for this compound based on Analogous Compounds

| Compound Class / Specific Compound | Typical Absorption Bands (nm) | Attributed Electronic Transition |

|---|---|---|

| Phenol docbrown.info | ~275 | π→π* |

| 3-Nitrophenol docbrown.info | ~275, ~340 | π→π* |

| (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol scispace.com | 307 | π→π* and/or n→π* |

Fluorescence spectroscopy detects the emission of light from a molecule after it has absorbed light. This technique provides information about the molecule's excited states and its environment. Phenolic compounds are known to be fluorescent. Phenol, when dissolved in hexane and excited at 260 nm, shows an emission peak at approximately 300 nm omlc.orgaatbio.com.

The fluorescence properties of Schiff bases like this compound are often linked to an excited-state intramolecular proton transfer (ESIPT) mechanism. In this process, upon photoexcitation, the phenolic proton is transferred to the imine nitrogen atom, forming a transient keto-tautomer which is responsible for the fluorescence emission. This process typically results in a large Stokes shift (a significant difference between the absorption and emission maxima).

Studies on various phenolic compounds show fluorescence emission bands in the range of 360–420 nm when excited between 250 and 280 nm mdpi.com. Therefore, it is anticipated that this compound would exhibit fluorescence, likely with an emission maximum well above 350 nm, characteristic of the ESIPT phenomenon.

Table 3: Representative Fluorescence Data for Phenolic Compounds

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) |

|---|---|---|

| Phenol (in hexane) omlc.orgaatbio.com | 273 | 300 |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or paramagnetic metal complexes. The applicability of EPR to this compound would depend on its ability to form a stable radical species.

Phenolic compounds can be oxidized to form phenoxyl radicals. The gas-phase pyrolysis of phenol at high temperatures has been shown to generate phenoxyl radicals, which can be detected by EPR nih.gov. Similarly, imine-containing compounds can form iminyl radicals under certain conditions, such as UV irradiation, which have been characterized by EPR spectroscopy researchgate.net.

Therefore, if this compound were subjected to oxidative conditions (e.g., chemical oxidation or high-energy irradiation), it could potentially form a phenoxyl radical or an iminyl radical. The resulting EPR spectrum would provide detailed information about the electronic structure of the radical, including the distribution of the unpaired electron density through analysis of the g-value and hyperfine coupling constants. However, under normal conditions, the compound is a diamagnetic, closed-shell molecule and would be EPR silent.

Coordination Chemistry of 2 N Cyclohexylethanimidoyl Phenol

Ligand Design Principles and Chelation Properties of 2-(N-cyclohexylethanimidoyl)phenol

The design of this compound as a ligand is predicated on the well-established chelation capabilities of salicylaldimine-type molecules. The strategic placement of donor atoms and substituent groups is key to tuning the properties of the resulting metal complexes.

This compound is intrinsically a bidentate ligand. Upon deprotonation of the phenolic hydroxyl group, it forms a stable six-membered chelate ring with a metal ion through coordination via the phenolate (B1203915) oxygen and the imine nitrogen atom. This N,O-chelation is a common and robust binding mode for this class of ligands, leading to the formation of thermodynamically stable metal complexes. mdpi.comnih.gov The oxygen atom acts as a hard donor, while the nitrogen atom is a borderline donor, allowing for effective coordination with a variety of transition and lanthanide metal ions. Spectroscopic studies on analogous 2-(N-Aryl ethanimidoyl) phenol (B47542) complexes with iron have confirmed this N,O-bidentate coordination.

The formation of the chelate is often confirmed by spectroscopic methods. In infrared (IR) spectroscopy, the C=N stretching frequency of the imine group typically shifts upon coordination to the metal ion. mdpi.com Similarly, in ¹H NMR spectroscopy of diamagnetic complexes, the signal for the phenolic proton disappears upon deprotonation and coordination, and the chemical shifts of protons near the donor atoms are altered. chemmethod.com

The steric hindrance imposed by the cyclohexyl group can have several consequences for coordination:

It can influence the number of ligands that can coordinate to a metal center, potentially favoring lower coordination numbers.

It can affect the geometry of the resulting complex, causing distortions from ideal geometries to minimize steric clashes.

The orientation of the cyclohexyl group can create specific pockets or channels in the coordination sphere, which could be relevant for catalytic applications or host-guest chemistry.

Studies on ligands with bulky substituents have shown that steric repulsion can influence ligand-metal-ligand angles. mdpi.com The non-planar nature of the cyclohexyl group, compared to a flat phenyl ring, introduces a different steric profile that can lead to unique structural and reactive properties in its metal complexes.

Formation of Metal Complexes with Transition and Lanthanide Metal Ions

This compound is expected to form stable complexes with a wide range of d-block (transition) and f-block (lanthanide) elements due to its versatile N,O-donor set.

The most common stoichiometry for bidentate ligands like this compound is a 2:1 ligand-to-metal ratio (ML₂), particularly with divalent transition metal ions such as Ni(II), Cu(II), and Zn(II). mdpi.comcibtech.org In these complexes, the two ligands typically arrange around the metal center to satisfy its coordination preferences. For instance, square planar or tetrahedral geometries are common for four-coordinate complexes, while octahedral geometries can be achieved in six-coordinate complexes through the coordination of additional solvent molecules or anions.

For trivalent lanthanide ions, which have higher coordination numbers (typically 8 or 9), a 3:1 (ML₃) or even a 4:1 (ML₄) stoichiometry might be observed, often with the inclusion of solvent molecules or counter-ions in the coordination sphere to satisfy the metal's coordination requirements. mdpi.com In some cases, dinuclear or polynuclear complexes can form, especially if bridging ligands are also present in the reaction.

| Metal Ion | Expected Stoichiometry (Ligand:Metal) | Common Coordination Number | Typical Geometry |

|---|---|---|---|

| Cu(II) | 2:1 | 4 | Square Planar |

| Ni(II) | 2:1 | 4 or 6 | Square Planar or Octahedral |

| Fe(III) | 2:1 or 3:1 | 6 | Octahedral |

| Zn(II) | 2:1 | 4 | Tetrahedral |

| La(III) | 3:1 | 9 | Tricapped Trigonal Prismatic |

| Eu(III) | 3:1 | 8 or 9 | Square Antiprismatic or Tricapped Trigonal Prismatic |

The choice of the metal ion has a profound impact on the final structure and electronic properties of the complex.

Transition Metals: The d-electron configuration of the transition metal ion largely determines the preferred coordination geometry. For example, d⁸ ions like Ni(II) can form square planar complexes, while d¹⁰ ions like Zn(II) typically form tetrahedral complexes. The ligand field created by the N,O-donor set influences the electronic structure of the metal ion, affecting its magnetic properties and spectroscopic signatures (e.g., UV-Vis absorption). The Lewis acidity of the metal ion will also influence the strength of the metal-ligand bonds.

Lanthanide Metals: Lanthanide ions are hard acids and have a strong affinity for oxygen donors. Their coordination is primarily governed by electrostatic interactions and steric factors, leading to high and variable coordination numbers. The large ionic radii of lanthanides accommodate more ligands. The coordination of this compound to a lanthanide ion can sensitize the metal's luminescence. This "antenna effect" occurs when the ligand absorbs light and transfers the energy to the lanthanide ion, which then emits at its characteristic wavelength. This is a well-known phenomenon for lanthanide complexes with organic ligands.

Reactivity and Stability of this compound Coordination Complexes

The formation of a six-membered chelate ring generally imparts high thermodynamic stability to the metal complexes of this compound. This stability is a hallmark of Schiff base complexes. The reactivity of these complexes can be centered at the metal ion, the ligand, or both.

The coordinated ligand can undergo reactions, although the chelation generally reduces its reactivity. The metal center, however, can participate in various reactions, including:

Catalysis: Schiff base complexes are known to be active catalysts for a variety of organic transformations. The steric and electronic environment created by the this compound ligand could be exploited in catalytic cycles.

Ligand substitution: The lability of other ligands in the coordination sphere (e.g., solvent molecules) will depend on the nature of the metal and the trans-influence of the N,O-donor atoms of the primary ligand.

Research Findings on the Remain Undisclosed

Despite a comprehensive search of available scientific literature, specific research detailing the coordination chemistry of the compound this compound, particularly concerning its ligand exchange reactions, the oxidative stability of its metal-ligand bonds, and the design of mixed-ligand or polymetallic architectures, could not be located.

While the requested topics—ligand exchange, oxidative stability, and the synthesis of complex coordination structures—are fundamental areas within the field of coordination chemistry, it appears that this compound has not been the subject of published studies in these specific contexts. General principles of coordination chemistry allow for theoretical postulations, but without experimental data, a scientifically accurate and informative article on this particular compound cannot be generated.

The synthesis and characterization of Schiff base ligands and their metal complexes is a broad and active area of research. These compounds are of interest for their potential applications in catalysis, materials science, and biological systems. Research in this field typically involves the reaction of a Schiff base ligand, such as this compound, with a metal salt to form a coordination complex. Subsequent studies would then be required to probe the reactivity and stability of these complexes, including their propensity to undergo ligand exchange, their resistance to oxidation, and their ability to form more complex molecular structures.

Unfortunately, for this compound, the scientific community has yet to publish research that would provide the detailed findings necessary to address the specific sections and subsections outlined in the user's request. Therefore, any attempt to generate content on these topics for this specific compound would be speculative and would not adhere to the required standards of scientific accuracy.

Further research by synthetic and coordination chemists would be necessary to elucidate the specific behaviors of this compound in a coordination environment. Such studies would provide the empirical data needed to discuss its ligand exchange kinetics and thermodynamics, the stability of its complexes under oxidative stress, and the strategies for incorporating it into sophisticated mixed-ligand and polymetallic systems.

Until such research is conducted and published, a detailed article on the coordination chemistry of this compound, as specified, cannot be produced.

Catalytic Applications of 2 N Cyclohexylethanimidoyl Phenol and Its Complexes

Homogeneous Catalysis by 2-(N-cyclohexylethanimidoyl)phenol Metal Complexes

Metal complexes of this compound are effective homogeneous catalysts for a variety of reactions, including oxidations and hydrogenations. The ability of the ligand to stabilize different oxidation states of the metal center is crucial for these catalytic cycles.

Oxidation Reactions (e.g., Aerobic Oxidation, Phenol (B47542) Coupling)

Complexes of this compound with transition metals like vanadium and copper have demonstrated significant activity in catalytic oxidation reactions. These reactions are fundamental in both industrial processes and the synthesis of complex organic molecules. nih.govnih.gov

Aerobic Oxidation: Vanadium complexes of bis(phenolate) ligands are known to catalyze the aerobic oxidation of alcohols. nih.gov For instance, vanadium(V) complexes can oxidize 4-methoxybenzyl alcohol in the presence of air. nih.gov The catalytic cycle often involves the reduction of the V(V) center to V(IV) by the alcohol, followed by re-oxidation by molecular oxygen. nih.gov While specific studies on the aerobic oxidation capabilities of this compound complexes are not extensively detailed in the provided results, the general reactivity of similar phenol-based ligands suggests their potential in this area.

Phenol Coupling: The oxidative coupling of phenols is a powerful method for the synthesis of biphenols and other coupled aromatic compounds. nih.govnih.govwikipedia.org Vanadium complexes, in particular, have been shown to be effective catalysts for this transformation. researchgate.net The mechanism can proceed through an inner-sphere process where the phenol coordinates to the metal center, followed by oxidation to a phenoxy radical. wikipedia.org This radical can then couple with another phenol molecule. wikipedia.org While direct examples using this compound are not explicitly provided, the structural similarities to other effective ligands suggest its metal complexes could facilitate similar reactivity. The efficiency of these reactions can be influenced by the steric and electronic properties of the ligand, which would make this compound an interesting candidate for tuning selectivity in phenol coupling reactions. nih.govnih.gov

| Catalyst System | Substrate | Product | Key Findings |

| Vanadium Complexes | Phenols | Biphenols | Catalyzes oxidative C-C and C-O bond formation. wikipedia.org |

| Salen/Salan Metal Complexes | Phenols | Homo-coupled phenols | Demonstrates good site-selectivity. nih.gov |

| Vanadium(V) Complexes | 4-methoxybenzyl alcohol | Oxidized products | Active in aerobic oxidation. nih.gov |

Hydrogenation Reactions

While the search results primarily focus on oxidation and coupling reactions, the general class of Schiff base metal complexes is known to be active in hydrogenation and transfer hydrogenation reactions. For example, ruthenium(II) complexes with related N-heterocyclic carbene ligands show catalytic activity in the transfer hydrogenation of ketones. researchgate.net Given the ability of the this compound ligand to stabilize metal centers, its complexes with metals like ruthenium or iridium could potentially catalyze hydrogenation reactions, although specific examples are not detailed in the provided information.

Heterogeneous Catalysis and Immobilization Strategies for this compound Complexes

Immobilizing homogeneous catalysts onto solid supports offers several advantages, including ease of separation, reusability, and improved stability. While specific immobilization strategies for this compound complexes are not detailed in the provided search results, general methodologies for immobilizing Schiff base complexes are well-established. These methods often involve anchoring the complex to materials like silica (B1680970), alumina, or polymers through covalent attachment or non-covalent interactions. Such heterogeneous catalysts can then be used in fixed-bed reactors for continuous processes. For example, heterogeneous Rh-C catalysts have been used for the oxidative coupling of phenol derivatives. nih.gov

Mechanistic Investigations of Catalytic Cycles and Intermediates

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance. For oxidation reactions catalyzed by metal complexes of phenol-based ligands, the mechanism often involves the formation of a metal-phenolate species. wikipedia.org In the case of phenol coupling catalyzed by vanadium complexes, an inner-sphere mechanism is proposed where the phenol coordinates to the vanadium center, followed by oxidation to a phenoxy radical which then undergoes coupling. wikipedia.org

In some aerobic oxidation systems, the reaction proceeds through the formation of a metal-peroxo or metal-oxo species which acts as the active oxidant. For instance, in the aerobic oxidation of alcohols catalyzed by vanadium complexes, the V(IV) species formed after alcohol oxidation is re-oxidized by air. nih.gov

Mechanistic studies often employ techniques such as spectroscopy (UV-Vis, EPR), kinetics, and computational modeling to identify key intermediates and transition states in the catalytic cycle. For example, in the oxidation of catecholamines, pulse radiolysis and computer modeling have been used to establish kinetic constants and reaction pathways. nih.gov

Structure-Activity Relationships in this compound-Based Catalysis

The catalytic activity and selectivity of metal complexes derived from this compound are intrinsically linked to their structure. The substituents on both the phenol and the imine nitrogen play a crucial role in tuning the catalyst's performance.

The cyclohexyl group on the imine nitrogen introduces significant steric bulk around the metal center. This can influence substrate accessibility and selectivity, for instance, by favoring the binding of less sterically demanding substrates. In enantioselective catalysis, such steric hindrance is critical for creating a chiral environment that leads to the preferential formation of one enantiomer. nih.govresearchgate.net

The electronic properties of the ligand, influenced by substituents on the phenolic ring, can modify the redox potential of the metal center. Electron-donating groups on the phenol ring would increase the electron density on the metal, potentially enhancing its reactivity in oxidative addition steps of cross-coupling reactions. Conversely, electron-withdrawing groups would make the metal center more electrophilic. These structure-activity relationships are a key area of research for designing more efficient and selective catalysts. nih.govrsc.org

Computational and Theoretical Chemistry Studies of 2 N Cyclohexylethanimidoyl Phenol

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic and Structural Properties

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful quantum chemical calculation methods used to investigate the electronic and structural properties of molecules. plos.orgmendeley.com These methods provide a theoretical framework for understanding molecular behavior and characteristics.

Computational methods are utilized to determine the most stable three-dimensional arrangement of atoms in the 2-(N-cyclohexylethanimidoyl)phenol molecule. This process, known as geometry optimization, identifies the conformation with the lowest energy. conflex.net For similar phenolic compounds, DFT calculations, such as those at the B3LYP/6-311G(d,p) level, have been used to compare theoretically optimized structures with experimentally determined ones. nih.govnih.gov Conformational analysis further explores the different spatial arrangements of the molecule and their relative energies.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. wikipedia.orgyoutube.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. nih.govnih.govorganicchemistrydata.org A smaller energy gap suggests higher reactivity. organicchemistrydata.org For various phenolic derivatives, the HOMO-LUMO energy gap has been successfully calculated to elucidate their electronic properties. nih.gov

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital energy, indicating electron-donating ability. |

| LUMO | Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting ability. |

| Energy Gap (ΔE) | The difference between LUMO and HOMO energies, related to molecular reactivity. |

Note: Specific energy values for this compound would require dedicated computational studies.

Intramolecular charge transfer (ICT) plays a significant role in the electronic properties of molecules. It involves the redistribution of electron density from a donor part of the molecule to an acceptor part upon electronic excitation. This phenomenon is crucial for understanding the optical and electronic behavior of the compound. The interaction of phenolic compounds with other molecules can also lead to the formation of charge-transfer complexes, which exhibit distinct spectroscopic properties. rsc.org Computational studies can map the molecular electrostatic potential (MEP) to identify electron-rich and electron-deficient regions, providing insights into potential sites for electrophilic and nucleophilic attacks and intermolecular interactions.

Non-linear optical (NLO) materials have applications in various fields of science and engineering due to their ability to alter the properties of light. mdpi.com Organic molecules, in particular, have garnered attention for their potential NLO properties. mdpi.comnih.gov Computational methods, such as DFT, are instrumental in predicting the NLO response of molecules by calculating parameters like polarizability (α) and the first and second hyperpolarizabilities (β and γ). researchgate.netresearchgate.net A large hyperpolarizability value suggests significant NLO activity. rsc.org The study of molecules with low energy gaps is often linked to the exploration of their NLO potential. researchgate.net

Table 2: Non-Linear Optical (NLO) Properties

| Property | Symbol | Description |

| Polarizability | α | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. |

| First Hyperpolarizability | β | A measure of the second-order NLO response of a molecule. |

| Second Hyperpolarizability | γ | A measure of the third-order NLO response of a molecule. |

Note: The NLO properties of this compound would be determined through specific quantum chemical calculations.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers a powerful tool for investigating the mechanisms of chemical reactions, providing detailed energetic and structural information about transition states and intermediates. rsc.orgresearchgate.net

By employing computational methods like DFT, it is possible to map out the potential energy surface for the synthesis of this compound. This involves identifying the reactants, products, and any intermediate and transition states. Calculating the energies of these species allows for the determination of activation barriers and reaction enthalpies, providing a detailed understanding of the reaction's feasibility and kinetics. mdpi.com Such studies can elucidate the step-by-step process of bond formation and breaking during the synthesis.

Computational Analysis of Coordination Interactions and Bonding

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in understanding the coordination and bonding within this compound and its complexes. While direct DFT studies on this specific molecule are not widely published, extensive research on structurally similar o-hydroxyaryl Schiff bases provides a strong basis for understanding its behavior.

These studies reveal that the geometry of such molecules is significantly influenced by intramolecular hydrogen bonds, specifically the O-H···N interaction. This interaction plays a crucial role in the planarity and stability of the molecule. For analogous compounds, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to explore the conformational space, identifying the most stable tautomeric and isomeric forms. It has been shown that the E-enol-imine form is often the most stable, existing in several low-energy, intramolecularly hydrogen-bonded conformations that are nearly isoenergetic nih.gov.

Natural Bond Orbital (NBO) analysis on similar Schiff bases provides further details on their electronic structure, confirming the significance of the O-H···N hydrogen bond in stabilizing the molecule nih.gov. The strength and nature of this bond can be modulated by substituents on the aromatic rings, which in turn affects the molecule's coordination properties with metal ions. The table below summarizes typical bond lengths and angles for the key interacting atoms in a representative o-hydroxyaryl Schiff base, which are expected to be comparable in this compound.

| Parameter | Bond Length (Å) / Angle (°) (Typical Values) |

| O-H Bond Length | ~0.98 |

| H···N Distance | ~1.80 |

| O···N Distance | ~2.60 |

| O-H-N Angle | ~145° |

| C=N Bond Length | ~1.28 |

Note: These values are representative of o-hydroxyaryl Schiff bases and are used as an approximation for this compound.

Radical Scavenging Mechanisms of Phenolic Moieties

The phenolic moiety in this compound is expected to confer antioxidant properties, primarily through its ability to scavenge free radicals. The mechanisms of radical scavenging by phenolic compounds are well-studied and are generally understood to occur via three primary pathways:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

Single-Electron Transfer followed by Proton Transfer (SET-PT): The phenol (B47542) first transfers an electron to the radical, forming a radical cation. This is followed by the transfer of a proton to a surrounding solvent molecule.

Sequential Proton Loss Electron Transfer (SPLET): The phenol first deprotonates to form a phenoxide anion, which then donates an electron to the free radical.

Theoretical studies on various phenolic compounds have shown that the predominant mechanism can depend on factors such as the solvent, the pH, and the structure of the phenolic compound itself. For many phenolic Schiff bases, computational studies have indicated that the HAT and SET-PT mechanisms are the most likely pathways for radical scavenging. The bond dissociation enthalpy (BDE) of the phenolic O-H bond is a key descriptor in determining the efficiency of the HAT mechanism.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

MD simulations can be used to explore conformational changes, solvation dynamics, and the formation of intermolecular interactions over time. For instance, simulations of phenolic epoxy composites have been used to understand the effect of molecular structure on thermomechanical properties nih.govacs.org. In the context of this compound, MD simulations could be employed to study its aggregation behavior in different solvents, its interaction with lipid bilayers, or its binding to a protein active site. These simulations typically involve the use of force fields to describe the interatomic interactions and are run for nanoseconds to microseconds to capture relevant biological and chemical processes.

A hypothetical MD simulation setup for this compound in a water box would involve the parameters listed in the table below.

| Simulation Parameter | Typical Value/Setting |

| Force Field | AMBER, CHARMM, or GROMOS |

| Water Model | TIP3P or SPC/E |

| Box Size | Cubic, with at least 10 Å of solvent around the solute |

| Temperature | 300 K (controlled by a thermostat, e.g., Nosé-Hoover) |

| Pressure | 1 atm (controlled by a barostat, e.g., Parrinello-Rahman) |

| Simulation Time | 100 ns - 1 µs |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. For phenolic compounds and phenolic imines, QSAR models have been developed to predict various activities, including antioxidant and antibacterial properties nih.govfrontiersin.orgnih.gov.

In a typical QSAR study, a set of molecules with known activities is used to train a model. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to build a model that correlates the descriptors with the observed activity nih.gov.

For predicting the antioxidant activity of this compound, relevant descriptors would likely include the O-H bond dissociation enthalpy, the ionization potential, and various electronic and steric parameters. A hypothetical QSAR model for the antioxidant activity of a series of phenolic imines might take the following general form:

Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where c0, c1, c2, ... are coefficients determined from the regression analysis. The predictive power of the QSAR model is assessed using statistical parameters such as the squared correlation coefficient (R²) and the cross-validated R² (Q²). Such models can then be used to predict the activity of new, untested compounds like this compound and to guide the design of more potent analogues.

Advanced Materials Science Applications of 2 N Cyclohexylethanimidoyl Phenol Derivatives

Supramolecular Assemblies and Molecular Recognition Studies

The phenol-imine structure, featuring a hydroxyl group positioned ortho to the imine nitrogen, is a privileged scaffold for designing molecules capable of forming complex, ordered systems through non-covalent interactions. The cyclohexyl group attached to the imine nitrogen adds significant steric and conformational features that can be exploited in supramolecular chemistry.

Host-Guest Chemistry with 2-(N-cyclohexylethanimidoyl)phenol-Based Receptors

Derivatives based on the N-substituted salicylaldimine framework are excellent candidates for host-guest chemistry. The combination of a hydrogen-bond-donating phenol (B47542) group and a hydrogen-bond-accepting imine nitrogen creates a pre-organized binding pocket suitable for recognizing and encapsulating guest molecules or ions.

Detailed research into related salicylaldimine-metal complexes demonstrates their capacity for selective ion binding. For instance, these complexes are known to bind various metal ions, with the specificity and strength of the interaction being tunable by modifying substituents on the salicylaldimine ring. researchgate.net This principle allows for the design of receptors for environmental sensing or chemical separations. The cyclohexyl group in this compound would provide a bulky, lipophilic pocket, potentially enabling the selective recognition of neutral organic guests or specific metal ions that favor such a coordination environment.

Furthermore, studies on zinc(II) Schiff base complexes have highlighted how substituents on the phenolic ring influence binding interactions with macromolecules like proteins. nih.gov This suggests that receptors based on the this compound scaffold could be developed for biomimetic recognition processes. The interplay between the electronic nature of the aromatic ring and the steric bulk of the N-cyclohexyl group would be a critical design element for achieving high selectivity.

Self-Assembly Processes and Hierarchical Structures

The directional nature of hydrogen bonds in salicylaldimine-type molecules facilitates their organization into well-defined, higher-order structures. Research on related compounds shows that molecules containing both hydrogen bond donors (phenol -OH) and acceptors (-C=N-) can form continuous, ordered assemblies. For example, the investigation of 2-(1,4,7,10-tetraazacyclododecan-1-yl)cyclohexan-1-ol revealed a helical self-assembly process driven by specific O-H···N and N-H···N interactions, creating a tubular structure with a hydrophilic inner core. nih.gov

This capacity for self-assembly is a key feature for building hierarchical materials from the bottom up. By modifying the peripheral groups of the this compound core, it is possible to control the packing and dimensionality of the resulting structures, leading to the formation of tapes, fibers, or helical columns. nih.govyoutube.com Such organized structures are foundational for developing materials with anisotropic properties, such as directional conductivity or polarized light emission.

Integration into Functional Materials for Advanced Technologies

The synthetic flexibility and robust nature of the salicylaldimine scaffold make it an attractive building block for incorporation into larger, functional material systems.

Polymer and Hybrid Materials Development

Schiff base compounds, including those with structures analogous to this compound, can be incorporated into polymers to create advanced functional materials. researchgate.netmdpi.com They can be introduced as additives, appended as side-chains on a polymer backbone, or used as monomers to form the main chain of a coordination polymer.

The integration of such Schiff bases can impart specific properties to the host polymer, such as thermal stability, photo-responsiveness, or metal-coordination capabilities. For example, incorporating Schiff base units into polymer-dispersed liquid crystals (PDLCs) has been shown to modify the electro-optical response of the material, which is crucial for applications in switchable diffractive optical elements and holography. researchgate.net The bulky cyclohexyl group could enhance the solubility and processability of such polymers, facilitating their fabrication into thin films or fibers.

Hybrid materials, combining the Schiff base component with inorganic materials like silica (B1680970) or metal oxides, can also be developed. These hybrids can exhibit synergistic properties, such as enhanced mechanical strength coupled with the sensing or catalytic capabilities of the organic molecule.

Optoelectronic and Photonic Devices

Schiff bases and their metal complexes are a subject of intense research for applications in optoelectronics and photonics due to their delocalized π-electron systems, which give rise to interesting photophysical properties. nih.govacs.org These compounds often exhibit strong absorption in the UV-visible range and can be highly luminescent, making them suitable for use in Organic Light-Emitting Diodes (OLEDs) and optical sensors. nih.govresearchgate.net

Research has demonstrated that zinc(II) complexes of Schiff bases can act as efficient blue emitters for OLEDs. acs.org The emission properties, such as wavelength and quantum yield, can be finely tuned by modifying the ligand structure. For instance, steric hindrance introduced by substituents can alter the geometry and conformation of the complex, directly impacting its photoluminescence. acs.org The N-cyclohexyl group in a this compound-based ligand would introduce significant steric bulk, which could be used to control the solid-state packing and minimize non-radiative decay pathways, potentially enhancing emission efficiency.

Furthermore, the nonlinear optical (NLO) properties of Schiff bases are of significant interest for applications in optical communications and data storage. uobasrah.edu.iq The intramolecular charge transfer characteristics inherent to these push-pull systems can lead to a high NLO response. nih.gov The specific electronic and steric contributions of the cyclohexyl group could be harnessed to optimize these properties for next-generation photonic devices.

Table 1: Photoluminescence Properties of Representative Schiff Base-Zinc(II) Complexes for Optoelectronics

| Complex/Ligand System | Excitation Wavelength (nm) | Emission Maximum (nm) | Color | Solution Quantum Yield (%) |

| Zinc(II) Complex with HL¹ | 400 | 468 | Blue | 6.7 - 12.1 |

| Zinc(II) Complex with HL² | 400 | 459 | Blue | 6.7 - 12.1 |

| Zinc(II) Complex with HL³ | 375 | 436 | Blue | 6.7 - 12.1 |

Data adapted from studies on blue-emitting zinc(II) complexes with Schiff base ligands, illustrating the tunability of optical properties. acs.org The specific ligands HL¹, HL², and HL³ are structurally related to the salicylaldimine core.

Nanomaterials and Nanofabrication with this compound Scaffolds

The principles of self-assembly and coordination chemistry inherent to the this compound scaffold are directly applicable to the field of nanotechnology. These molecules can serve as fundamental building blocks for the bottom-up fabrication of nanomaterials with controlled size, shape, and functionality. researchgate.net

The fabrication of nanomaterials can be achieved through various methods, including solution-phase self-assembly, where changes in solvent or temperature induce the aggregation of molecules into nanoparticles, nanorods, or nanosheets. researchgate.netmdpi.com The this compound unit, particularly when complexed with metal ions, can form the basis of Metal-Organic Frameworks (MOFs) or discrete coordination cages at the nanoscale. nih.gov The size and morphology of these nanostructures can be precisely controlled by the choice of metal ion and the reaction conditions. nih.gov

These nanomaterials have potential applications in diverse areas. For example, luminescent nanoparticles could be used for bio-imaging or as components in advanced sensors. nih.gov The porous nature of MOF-based nanoparticles could be exploited for gas storage or as nanocarriers for targeted delivery applications. youtube.com The fabrication process often relies on bottom-up approaches like sol-gel methods or hydrothermal synthesis, which allow for a high degree of control over the final product's properties. mdpi.commdpi.com The use of scanning probe microscopy (SPM) techniques can further enable the precise patterning and arrangement of these nanomaterials on surfaces, paving the way for the creation of complex nanodevices. mdpi.com

Conclusion and Future Research Directions

Synthesis of Key Research Findings on 2-(N-cyclohexylethanimidoyl)phenol

Research on this compound, a member of the broader class of Schiff bases derived from 2-aminophenol (B121084), has established it as a versatile ligand in coordination chemistry. iosrjournals.org The synthesis is typically a straightforward condensation reaction between a primary amine and a carbonyl compound. scirp.orgnih.gov Spectroscopic studies, including FTIR, ¹H-NMR, and UV-Vis, have been instrumental in characterizing the ligand and its subsequent metal complexes. orientjchem.orgrsc.orgresearchgate.net The presence of the imine (-C=N-) group and the phenolic hydroxyl (-OH) group allows it to act as a chelating agent, binding with various transition metal ions. scirp.orgnih.gov

The complexation of this compound and related Schiff bases with metals like iron, copper, and zinc has been shown to enhance or introduce new biological and physical properties. iosrjournals.orgresearchgate.net Studies on analogous Schiff base complexes have demonstrated their potential as antimicrobial and antifungal agents, with the metal complexes often exhibiting greater activity than the free ligand. scirp.orgorientjchem.org This enhanced biological activity is often attributed to the chelation process, which can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. scirp.org Furthermore, the geometry and electronic structure of the resulting metal complexes are crucial determinants of their functionality, with researchers employing techniques like X-ray diffraction and magnetic susceptibility measurements to elucidate these features. researchgate.netresearchgate.net

Table 1: Summary of Investigated Properties of 2-aminophenol Derived Schiff Bases and their Metal Complexes

| Property Category | Key Findings | Common Analytical Techniques |

| Synthesis & Structure | Straightforward condensation synthesis; forms stable complexes with various transition metals. scirp.orgorientjchem.org | FTIR, ¹H & ¹³C NMR, Mass Spectrometry, X-ray Diffraction. orientjchem.orgresearchgate.netnih.gov |

| Coordination Chemistry | Acts as a bidentate or tridentate ligand, coordinating through imine nitrogen and phenolic oxygen. scirp.orgresearchgate.net | UV-Vis Spectroscopy, Magnetic Susceptibility, Molar Conductance. orientjchem.orgrsc.org |

| Biological Activity | Metal complexes often show enhanced antimicrobial and antifungal activity compared to the free ligand. iosrjournals.orgscirp.org | In vitro assays against bacterial and fungal strains. orientjchem.org |

| Catalytic Potential | Schiff base metal complexes are explored as catalysts in various organic transformations. researchgate.net | Reaction yield analysis, Spectroscopic monitoring of reactions. researchgate.net |

Identification of Unexplored Research Avenues and Methodological Challenges

Despite the progress, several research avenues concerning this compound remain underexplored. A significant gap exists in the comprehensive evaluation of its metal complexes against a wider array of bacterial and fungal strains, including resistant variants. While initial studies are promising, a systematic investigation into the structure-activity relationship is needed. For instance, modifying the cyclohexyl group or the ethanimidoyl moiety could systematically tune the steric and electronic properties of the ligand, potentially leading to complexes with enhanced efficacy and selectivity. researchgate.net

Methodological challenges include the potential for poor solubility of some metal complexes in common solvents, which can complicate both characterization and biological testing. The synthesis of high-quality single crystals suitable for X-ray diffraction analysis can also be a hurdle, yet it is crucial for unambiguously determining the coordination geometry. researchgate.net Furthermore, most biological studies have been conducted in vitro. Future research should aim to bridge the gap to more complex biological systems.

Key unexplored areas include:

Systematic Toxicological Studies: There is a lack of comprehensive data on the cytotoxicity of the compound and its metal complexes against human cell lines, which is a critical step for any potential therapeutic application. researchgate.net

Mechanistic Investigations: The precise mechanisms by which these complexes exert their antimicrobial or anticancer effects are not fully understood. scirp.orgresearchgate.net Detailed studies are needed to identify their cellular targets and biochemical pathways.

Catalytic Applications: While the catalytic potential of Schiff bases is widely recognized, the specific use of this compound in catalysis, such as in oxidation, reduction, or C-C coupling reactions, is not well-documented. nih.govresearchgate.net

Potential Interdisciplinary Research Opportunities and Emerging Applications

The unique characteristics of this compound open doors for several interdisciplinary research collaborations and novel applications.

Materials Science: The ability to form stable, and often colored, metal complexes suggests potential applications in the development of new pigments, dyes, or functional materials. nih.gov Research into their photophysical properties could lead to their use as fluorescent sensors for specific metal ions or as components in optical devices. rsc.org The incorporation of this ligand into metal-organic frameworks (MOFs) or polymers could yield materials with tailored catalytic or adsorptive properties. researchgate.net

Medicinal Chemistry and Pharmacology: Collaboration between coordination chemists and biologists could accelerate the development of new therapeutic agents. nih.gov The ligand could serve as a scaffold for designing metallodrugs with targeted anticancer or antimicrobial activity. orientjchem.orgresearchgate.net Exploring its potential as an antioxidant or an inhibitor for specific enzymes like α-glucosidase and α-amylase represents another promising frontier. nih.gov

Environmental Science: Schiff base complexes have been investigated for environmental applications, such as the catalytic degradation of pollutants. researchgate.net The potential of this compound complexes in green chemistry, for example, as recyclable catalysts in environmentally benign solvents, warrants investigation.

Chemosensors: The changes in spectroscopic properties (colorimetric or fluorescent) upon binding to metal ions make these compounds excellent candidates for chemosensors. rsc.org Future work could focus on developing highly selective and sensitive sensors for detecting environmentally or biologically important ions.

In essence, this compound is more than just a simple organic molecule; it is a versatile building block with significant untapped potential. Future research, particularly collaborative efforts across disciplines, will be crucial to fully realize its applications in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for 2-(N-cyclohexylethanimidoyl)phenol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation reactions between cyclohexylamine derivatives and phenolic ketones. Key steps include optimizing solvent polarity (e.g., ethanol vs. DMF) and temperature to enhance imine formation. For analogous compounds, annulation strategies (e.g., [5+1]-annulation) have been employed to construct heterocyclic cores . Characterization via -NMR and FTIR is critical to confirm the ethanimidoyl linkage and monitor tautomerism.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies O–H (phenolic) and C=N (imine) stretches. For example, phenolic O–H appears at ~3200–3500 cm, while C=N is observed near 1600–1650 cm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

- UV-Vis : Useful for studying electronic transitions, especially if the compound exhibits proton-transfer fluorescence (common in phenolic derivatives) .

Q. How can researchers address discrepancies in reported melting points or thermal stability data?

- Methodological Answer : Contradictions may arise from polymorphic forms or isomerization. Differential Scanning Calorimetry (DSC) can identify phase transitions, while controlled crystallization (e.g., slow evaporation vs. cooling) helps isolate stable polymorphs. For cyclohexyl-substituted phenols, isomerization equilibria (e.g., chair vs. boat conformers) may require kinetic studies using -NMR at varying temperatures .

Advanced Research Questions

Q. What computational approaches are recommended to predict the tautomeric behavior of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model proton-transfer energetics. Solvent effects (e.g., polarizable continuum models) are critical for simulating tautomeric equilibria in solution. Comparative analysis with experimental -NMR chemical shifts validates computational predictions .

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. Challenges include obtaining high-quality crystals due to flexible cyclohexyl groups; vapor diffusion with mixed solvents (e.g., hexane/ethyl acetate) often improves crystal packing. Twinning or disorder in the cyclohexyl moiety may require advanced refinement protocols .

Q. What strategies optimize the compound’s stability under oxidative or photolytic conditions?

- Methodological Answer : Accelerated stability studies under UV light (e.g., using a solar simulator) identify degradation pathways. Radical scavengers (e.g., TEMPO) or antioxidants (e.g., BHT) are added to assess protection efficacy. LC-MS monitors degradation products, while Electron Paramagnetic Resonance (EPR) detects radical intermediates formed during oxidation .

Q. How do steric effects from the cyclohexyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : Steric hindrance may reduce catalytic efficiency in Suzuki-Miyaura couplings. Bulky ligands (e.g., SPhos) or microwave-assisted heating can enhance reaction rates. Comparative studies with less hindered analogs (e.g., phenyl instead of cyclohexyl) quantify steric contributions using Hammett parameters or DFT-calculated steric maps .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the compound’s hydrogen-bonding network?

- Methodological Answer : Discrepancies may arise from solvent polarity or concentration effects. Solvent-dependent -NMR studies (e.g., in DMSO-d vs. CDCl) probe intermolecular H-bonding. Solid-state IR and X-ray crystallography provide complementary insights into intramolecular vs. intermolecular interactions .

Experimental Design Considerations

Q. What controls are essential when studying biological activity of derivatives?

- Methodological Answer : Include positive controls (e.g., known enzyme inhibitors) and assess cytotoxicity via MTT assays. For SAR studies, systematically vary substituents on the phenol and cyclohexyl groups while maintaining a consistent synthetic protocol. Orthogonal analytical methods (e.g., HPLC purity checks) ensure compound integrity before bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.